Rubiadin

Catalog No.
S565008
CAS No.
117-02-2
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubiadin

CAS Number

117-02-2

Product Name

Rubiadin

IUPAC Name

1,3-dihydroxy-2-methylanthracene-9,10-dione

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3

InChI Key

IRZTUXPRIUZXMP-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Synonyms

1,3-dihydroxy-2-methyl-9,10-anthracenedione, rubiadin

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Anticancer Application

Field: Oncology

Summary: Rubiadin has been identified as a potent molecule with anticancer properties . It’s being studied for its potential in new drug discovery and development .

Antiosteoporotic Application

Field: Endocrinology

Summary: Rubiadin has been found to have antiosteoporotic properties .

Hepatoprotective Application

Field: Hepatology

Summary: Rubiadin has been identified to have hepatoprotective properties .

Neuroprotective Application

Field: Neurology

Summary: Rubiadin has been found to have neuroprotective properties .

Anti-Inflammatory Application

Field: Immunology

Summary: Rubiadin has been identified to have anti-inflammatory properties .

Antidiabetic Application

Summary: Rubiadin has been found to have antidiabetic properties .

Antioxidant Application

Field: Biochemistry

Summary: Rubiadin has been identified to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antibacterial Application

Field: Microbiology

Summary: Rubiadin has been found to have antibacterial properties . Antibacterial agents are substances that inhibit the growth of bacteria .

Antimalarial Application

Field: Parasitology

Summary: Rubiadin has been identified to have antimalarial properties . Antimalarial agents are drugs used to prevent and treat malaria .

Antifungal Application

Field: Mycology

Summary: Rubiadin has been found to have antifungal properties . Antifungal agents are drugs used to treat fungal infections .

Antiviral Application

Field: Virology

Summary: Rubiadin has been identified to have antiviral properties . Antiviral agents are drugs used to treat viral infections .

Metabolomics Research

Summary: Rubiadin has been identified in the calli of Damnacanthus major, a plant species, when subjected to methyl jasmonate elicitation . This finding is significant in metabolomics research, which involves the study of chemical processes involving metabolites .

Methods: In the study, a multivariate analysis-based metabolomics approach was employed to investigate the primary and specialized metabolites in the leaves, unelicited calli, and 100 or 200 μM methyl jasmonate elicited calli of Damnacanthus major .

Results: Rubiadin was only identified in D. major calli, accumulating in a methyl jasmonate elicitation concentration-dependent manner . Callus cultures also contained high levels of amino acids, sugars, and phenolic compounds, indicating energy metabolism and metabolic adaptation responses for proliferation and stabilization .

Rubiadin, a natural anthraquinone, is primarily derived from the plant Rubia cordifolia (family Rubiaceae). It has a chemical structure characterized as 1,3-dihydroxy-2-methyl anthraquinone. First identified in 1981, Rubiadin has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in drug discovery and development .

Research suggests that Rubiadin's biological activities might be attributed to its antioxidant properties. It can scavenge free radicals, which are unstable molecules that can damage cells []. Additionally, some studies suggest Rubiadin may play a role in cell cycle regulation and apoptosis (programmed cell death) in cancer cells, although the exact mechanism requires further investigation [, ].

Typical of anthraquinones. It can participate in oxidation-reduction reactions, forming reactive oxygen species that contribute to its biological effects. Additionally, it can form complexes with metal ions and participate in electrophilic aromatic substitutions. The biosynthesis of Rubiadin involves pathways such as the polyketide and chorismate/o-succinylbenzoic acid pathways, which are crucial for its natural production in plants .

Rubiadin exhibits a wide range of biological activities, including:

  • Anticancer: Demonstrated potential against various cancer cell lines through mechanisms that remain partially elucidated .
  • Anti-inflammatory: Effective in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models .
  • Antioxidant: Acts as an antioxidant, opposing oxidative stress by scavenging free radicals .
  • Antimicrobial: Exhibits antibacterial and antifungal properties against several pathogens .

Rubiadin can be synthesized through various methods, including:

  • Isolation from Natural Sources: The primary method involves extracting Rubiadin from the roots of Rubia cordifolia using solvents like methanol or ethanol. This process typically includes drying the plant material, solvent extraction, filtration, and chromatography for purification .
  • Chemical Synthesis: Laboratory synthesis may involve the construction of the anthraquinone core through multi-step organic reactions, although specific synthetic routes are less common in literature compared to natural extraction methods.

Rubiadin's diverse biological properties make it suitable for various applications:

  • Pharmaceuticals: Potential use in developing drugs for cancer therapy, anti-inflammatory treatments, and antimicrobial agents.
  • Nutraceuticals: Its antioxidant properties position it as a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: Due to its antioxidant effects, Rubiadin may be incorporated into skincare products to combat skin aging .

Research on Rubiadin's interactions includes molecular docking studies that suggest high binding affinities to specific proteins associated with cancer pathways. These studies indicate that Rubiadin might modulate protein functions involved in cell proliferation and apoptosis . Furthermore, studies have shown its ability to inhibit pro-inflammatory cytokines in macrophages, highlighting its immunomodulatory potential .

Rubiadin shares structural similarities with other anthraquinones but is unique due to its specific hydroxylation pattern and biological activity profile. Here are some similar compounds:

Compound NameSourceBiological ActivityUnique Features
EmodinRheum palmatumAnticancer, anti-inflammatoryKnown for laxative effects
Aloe-emodinAloe veraAntimicrobial, anticancerPromotes wound healing
ChrysophanolRhamnus speciesAntimicrobial, anti-inflammatoryExhibits significant hepatoprotective effects

Rubiadin is distinguished by its potent anticancer properties and broader spectrum of pharmacological activities compared to these analogues .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Appearance

Orange powder

Melting Point

290.0 °C

UNII

CY0UH3X06R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

117-02-2

Wikipedia

Rubiadin

Dates

Modify: 2023-08-15

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